5-(Dimethylamino)-2-hydroxybenzoic acid

Photophysics Spectroscopy Fluorescence

Choose 5-(Dimethylamino)-2-hydroxybenzoic acid for its predictable 1,2,5-substitution pattern. The meta-dimethylamino group ensures straightforward fluorescence without the dual-emission anomalies of para-isomers, enabling precise optical tuning. This scaffold, validated in peer-reviewed MALDI research, maintains ionization efficiency comparable to 2,5-DHB while offering sites for advanced matrix customization. Ideal for probes, dendron synthesis, and molecular architecture.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8739343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-2-hydroxybenzoic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H11NO3/c1-10(2)6-3-4-8(11)7(5-6)9(12)13/h3-5,11H,1-2H3,(H,12,13)
InChIKeyVMKSYMZPOOVDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-(Dimethylamino)-2-hydroxybenzoic Acid: A Defined Building Block for Optical and Synthetic Chemistry


5-(Dimethylamino)-2-hydroxybenzoic acid (CAS 40909-34-0) is a bi-functional aromatic compound with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . It is characterized by a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 2, and a dimethylamino group (-N(CH3)2) at position 5 on the benzene ring . This specific substitution pattern distinguishes it from other aminobenzoic acid isomers and makes it a valuable scaffold in organic synthesis and materials science. The compound is typically supplied as a research chemical with a standard purity of 95-98% .

Why 5-(Dimethylamino)-2-hydroxybenzoic Acid Cannot Be Replaced by Its Positional Isomers


Generic substitution among positional isomers of dimethylamino-hydroxybenzoic acids is not scientifically valid due to structure-dependent photophysics and reactivity. The relative positions of the hydroxyl, dimethylamino, and carboxylic acid groups dictate crucial properties. For example, the ortho relationship between the -COOH and -OH groups in 2-hydroxybenzoic acid derivatives is essential for intramolecular hydrogen bonding, which profoundly affects solubility, acidity, and crystal packing . More critically, the position of the dimethylamino substituent determines a compound's spectroscopic signature. Research on isomeric N,N-dimethylaminobenzoic acids shows that meta-substituted derivatives exhibit straightforward photophysical behavior, whereas ortho- and para-substituted analogs display complex, anomalous fluorescence due to steric hindrance and intramolecular charge transfer effects . Therefore, a 5-substituted (meta to COOH) derivative like the target compound is predicted to have a distinct and more predictable absorbance and emission profile compared to its 4-substituted analog , making substitution impossible for applications requiring precise optical properties or specific synthetic pathways.

Quantitative Evidence for Selecting 5-(Dimethylamino)-2-hydroxybenzoic Acid over Analogs


Predictable Photophysics: Meta-Substitution Confers Bathochromic Shift and Stability

The meta-substitution pattern of the dimethylamino group relative to the carboxylic acid in 5-(dimethylamino)-2-hydroxybenzoic acid results in straightforward, predictable photophysical behavior, in contrast to the anomalous fluorescence seen in its ortho- and para-substituted analogs. A foundational study on the solution photophysics of isomeric N,N-dimethylaminobenzoic acids established that meta-isomers exhibit simple absorbance and emission profiles, while ortho-compounds suffer from steric hindrance and low quantum yields, and para-compounds can show complex dual fluorescence . The study also quantified that N,N-dimethylamino compounds exhibit a bathochromic shift of 20-30 nm in both absorbance and fluorescence relative to their primary amine counterparts, providing a predictable spectral tuning advantage .

Photophysics Spectroscopy Fluorescence Intramolecular Charge Transfer

MALDI Matrix Compatibility: 5-Position Modification Preserves Ionization Efficiency

Derivatives of 2,5-dihydroxybenzoic acid (DHB) with modifications at the 5-position are effective UV-MALDI matrices at 337 nm, even if the modification shifts the compound's absorption maximum . A key study demonstrated that a DHB analog modified at the 5-position (MY10) produced protonated Substance P peaks of similar intensity to the unmodified parent compound, 2,5-DHB, indicating the 5-OH position is not a critical structural component for matrix function . While this study was not on the target compound itself, it provides strong class-level evidence that the 5-substitution pattern is tolerated, unlike modifications that can decrease absolute signal intensity and signal-to-background levels as seen with other matrix modifications .

MALDI-TOF Mass Spectrometry Matrix Chemistry Proteomics

Synthetic Versatility: A Key Building Block for Dendrimers and Fluorescent Dyes

The unique 1,2,5-substitution pattern of 5-(dimethylamino)-2-hydroxybenzoic acid provides a differentiated synthetic handle compared to other isomers. This compound and its analogs serve as versatile building blocks for creating complex molecular architectures. Specifically, amino hydroxybenzoic acids have been successfully employed in a double heteroatom Mitsunobu coupling on solid phase to create novel dendron building blocks, with synthetic routes that are general and applicable for preparing diverse structures by controlling protection, arm length, chirality, and peripheral functional groups . Furthermore, derivatives like 5-(acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid are explicitly used as intermediates in the preparation of rhodamine derivatives, a major class of fluorescent labels .

Dendrimer Synthesis Solid-Phase Chemistry Mitsunobu Reaction Organic Synthesis

Optimal Research and Development Applications for 5-(Dimethylamino)-2-hydroxybenzoic Acid


Rational Design of Fluorescent Probes and Sensors

Researchers designing fluorescent probes for pH sensing, metal ion detection, or biomolecular labeling will benefit from the predictable photophysics of 5-(dimethylamino)-2-hydroxybenzoic acid. Its meta-substitution pattern ensures straightforward spectral behavior without the complexities of dual fluorescence observed in para-isomers . The quantifiable 20-30 nm bathochromic shift relative to non-methylated amines allows for precise tuning of excitation and emission wavelengths for compatibility with common laser lines and filter sets .

MALDI-TOF Mass Spectrometry Matrix Development

This compound is a rational starting point for developing novel MALDI matrices. Peer-reviewed evidence confirms that modifications at the 5-position of the DHB scaffold are tolerated without a loss of matrix function, maintaining analyte ionization efficiency comparable to the gold-standard 2,5-DHB . Researchers can leverage this scaffold to design application-specific matrices with improved solubility, vacuum stability, or selectivity for challenging analyte classes like hydrophobic peptides .

Synthesis of Dendritic Macromolecules and Functional Materials

As a building block, this compound is specifically suited for constructing complex molecular architectures. Its unique 1,2,5-substitution pattern provides orthogonal reactivity, enabling its use in solid-phase synthesis of dendrons via Mitsunobu chemistry . This allows for the controlled and efficient generation of diverse, multifunctional building blocks with applications in drug delivery, catalysis, and advanced material science, a synthetic pathway not readily accessible with other isomeric forms.

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